molecular formula C19H12N2O4 B5308684 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-1,3-benzoxazole

2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-1,3-benzoxazole

Cat. No. B5308684
M. Wt: 332.3 g/mol
InChI Key: OOPIBQNKYVJHIS-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-1,3-benzoxazole, commonly known as NBD-Cl, is a fluorescent dye that has been widely used in scientific research. This compound is a derivative of benzoxazole and is known for its high sensitivity and selectivity in detecting and quantifying a variety of biomolecules.

Mechanism of Action

The mechanism of action of NBD-Cl involves the formation of a covalent bond between the dye and the target biomolecule. This covalent bond results in a change in the fluorescence properties of NBD-Cl, allowing for the detection and quantification of the target biomolecule. The sensitivity and selectivity of NBD-Cl are due to its unique chemical structure, which allows it to interact specifically with certain biomolecules.
Biochemical and Physiological Effects:
NBD-Cl has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the covalent bond formed between NBD-Cl and the target biomolecule may alter the function of the biomolecule, depending on the site of labeling.

Advantages and Limitations for Lab Experiments

The advantages of using NBD-Cl in lab experiments include its high sensitivity and selectivity, its ability to label a variety of biomolecules, and its compatibility with a range of experimental conditions. However, there are also limitations to using NBD-Cl, including the potential for altering the function of the target biomolecule, the need for specialized equipment to detect fluorescence, and the cost of the dye.

Future Directions

There are several future directions for the use of NBD-Cl in scientific research. One direction is the development of new derivatives of NBD-Cl with improved sensitivity and selectivity for specific biomolecules. Another direction is the application of NBD-Cl in live-cell imaging, which would allow for the study of dynamic biological processes in real time. Additionally, the use of NBD-Cl in combination with other imaging techniques, such as electron microscopy, could provide a more complete understanding of cellular structures and functions.

Synthesis Methods

The synthesis of NBD-Cl involves the reaction of 5-nitro-2-furaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with vinyl magnesium bromide to obtain NBD-Cl. This synthesis method has been optimized to produce high yields of NBD-Cl with minimal impurities.

Scientific Research Applications

NBD-Cl has been widely used in scientific research as a fluorescent probe for detecting and quantifying various biomolecules, including proteins, nucleic acids, lipids, and carbohydrates. This compound is highly sensitive and selective, making it an ideal tool for studying biological processes at the molecular level. NBD-Cl has been used in a variety of applications, including protein labeling, enzyme assays, and membrane studies.

properties

IUPAC Name

2-[(Z)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-21(23)14-7-5-13(6-8-14)17-11-9-15(24-17)10-12-19-20-16-3-1-2-4-18(16)25-19/h1-12H/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPIBQNKYVJHIS-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.